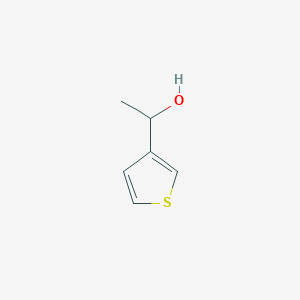

1-(Thiophen-3-yl)ethanol

Descripción general

Descripción

1-(Thiophen-3-yl)ethanol is an organic compound characterized by the presence of a thiophene ring attached to an ethanol groupThiophene derivatives, including this compound, are widely studied due to their biological and industrial significance .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Thiophen-3-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of thiophene with sodium metal, followed by the addition of ethylene oxide. The optimal conditions for this reaction include a molar ratio of thiophene to sodium of 1.6:1, a molar ratio of ethylene oxide to sodium of 1:1, an epoxidation temperature of -5°C, and a reaction time of 30 minutes. The hydrolysis reaction is carried out at a pH of 4-6, resulting in a yield of 84% and a purity of 99.63% .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of optimized reaction conditions and advanced purification techniques ensures high yield and purity, making the compound suitable for various applications.

Análisis De Reacciones Químicas

Etherification via Mitsunobu Reaction

2-(Thiophen-3-yl)ethanol reacts with aromatic alcohols under Mitsunobu conditions to form ethers:

| Reaction | Conditions | Yield | Source |

|---|---|---|---|

| Ether synthesis with 2-iodo-3-hydroxypyridine | DIAD, PPh₃, THF, RT, 18 h | 90% |

Mechanism :

The hydroxyl group is deprotonated, and the intermediate undergoes nucleophilic substitution with the iodopyridine.

Tosylation for Sulfonate Esters

The alcohol reacts with sulfonyl chlorides to form tosylates, enabling further nucleophilic substitutions:

| Reaction | Conditions | Yield | Source |

|---|---|---|---|

| Tosylation with toluene-4-sulfonyl chloride | Et₃N, CH₂Cl₂, RT | Not reported |

Application :

Tosylates serve as intermediates for synthesizing thienylethylamines or heterocyclic derivatives.

Esterification and Protection Strategies

While direct esterification data is limited, the compound’s hydroxyl group can be protected using standard acetal/ketal formation methods (see for analogous acetal chemistry). For example:

-

Acetalization : Cyclic acetals (e.g., 1,3-dioxolanes) could stabilize the alcohol under acidic conditions .

Oxidation Reactions

No direct oxidation data for 2-(thiophen-3-yl)ethanol is provided, but analogous secondary alcohols are oxidized to ketones using CrO₃/Py or MnO₂ . Theoretical pathways include:

Stability and Handling

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-(Thiophen-3-yl)ethanol has been investigated for its potential applications across multiple scientific domains:

Pharmaceuticals

- Therapeutic Agents : The compound serves as a precursor in synthesizing various thiophene-based drugs, exhibiting biological activities such as antimicrobial and anti-inflammatory effects. Studies have shown that derivatives of this compound can modulate biological pathways, making them candidates for drug development .

- Case Study : Research indicates that thiophene derivatives possess anti-cancer properties, with this compound being explored for its potential in cancer therapy .

Material Science

- Organic Electronics : This compound is utilized in the fabrication of organic semiconductors and organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices.

Biochemical Research

- Enzyme Interactions : this compound interacts with various enzymes, influencing biochemical pathways. It has been shown to possess anti-inflammatory and antimicrobial properties through its effects on cellular signaling and gene expression.

Data Table: Applications of this compound

Mecanismo De Acción

The mechanism of action of 1-(Thiophen-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in various biochemical reactions, influencing the activity of enzymes and receptors. The hydroxyl group in the ethanol moiety can form hydrogen bonds, affecting the compound’s binding affinity and specificity. These interactions contribute to the compound’s biological and pharmacological effects .

Comparación Con Compuestos Similares

- Thiophene-3-carboxaldehyde

- Thiophene-3-carboxylic acid

- Thiophene-3-ylmethanol

Comparison: 1-(Thiophen-3-yl)ethanol is unique due to the presence of both a thiophene ring and an ethanol group, which imparts distinct chemical and biological properties. Compared to thiophene-3-carboxaldehyde and thiophene-3-carboxylic acid, this compound has a hydroxyl group that can participate in additional hydrogen bonding and redox reactions. Thiophene-3-ylmethanol, on the other hand, lacks the ethanol group’s hydroxyl functionality, making this compound more versatile in certain applications .

Actividad Biológica

1-(Thiophen-3-yl)ethanol, also known as 3-thiopheneethanol, is an organic compound characterized by the presence of a thiophene ring attached to an ethanol moiety. Its chemical formula is C₆H₈OS, and it features a thiophene group at the 3-position of the ethanol backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

This compound exhibits its biological effects through various mechanisms:

- Target Interactions : The thiophene ring enhances the compound's ability to interact with biological targets, influencing multiple biochemical pathways.

- Biochemical Pathways : It has been shown to affect cellular signaling pathways and gene expression, which are crucial for various cellular functions.

- Molecular Interactions : The hydroxyl group in this compound can participate in hydrogen bonding, facilitating interactions with proteins and enzymes involved in disease processes .

Biological Activities

Research indicates that this compound possesses several notable biological activities:

Antimicrobial Properties

Studies have demonstrated its effectiveness against various microbial strains. Compounds with similar structures have shown significant antimicrobial activity, suggesting that this compound may serve as a potential lead compound for developing new antibiotics .

Anti-inflammatory Effects

Thiophene derivatives have been linked to anti-inflammatory activities. This compound may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases .

Anticancer Activity

Research has highlighted the potential of thiophene derivatives, including this compound, in cancer treatment. It has shown promise in inhibiting cancer cell proliferation and inducing apoptosis through various mechanisms .

Table 1: Biological Activities of this compound

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, often involving reactions that introduce the thiophene ring to the ethanol backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in developing pharmaceuticals targeting specific diseases due to its diverse biological activities .

Q & A

Basic Research Questions

Q. What are the common synthetic routes to 1-(Thiophen-3-yl)ethanol, and how are intermediates characterized?

- Methodological Answer : this compound is typically synthesized via Claisen-Schmidt condensation or reduction of its corresponding ketone (e.g., 1-(thiophen-3-yl)ethanone). For example, chalcone derivatives with thiophene substituents are synthesized by reacting thiophen-3-yl acetophenones with substituted benzaldehydes in methanol under basic conditions (KOH) for 24 hours, followed by purification via silica gel chromatography . Characterization relies on NMR (¹H and ¹³C), IR spectroscopy, and HRMS to confirm molecular structure and purity. For instance, IR peaks at ~1680–1692 cm⁻¹ confirm carbonyl groups in intermediates, while HRMS data validate molecular weights (e.g., [M+H]+ ions) .

Q. How can researchers optimize solvent and catalyst selection for synthesizing thiophene-containing alcohols?

- Methodological Answer : Methanol is commonly used due to its polarity and ability to dissolve both aromatic aldehydes and ketones. KOH acts as a base to deprotonate the active methylene group, facilitating aldol condensation. Alternative solvents (e.g., ethanol, dichloromethane) and bases (e.g., NaOH, TEA) may influence reaction kinetics and yield. For example, thionyl chloride in ethanol has been employed for esterification of thiophene derivatives . Systematic solvent/catalyst screening with kinetic monitoring (e.g., TLC or HPLC) is recommended to identify optimal conditions .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what analytical methods validate enantiomeric purity?

- Methodological Answer : Lipase-catalyzed kinetic resolution (KR) is effective for separating racemic 1-heteroarylethanols. For instance, Candida antarctica lipase B (CaL B) catalyzes acylation or alcoholysis of racemic acetates with high enantioselectivity (E > 200). Post-reaction, enantiomers are separated via chiral HPLC or GC, and optical rotation/ECD spectroscopy confirms absolute configuration . Computational docking studies (e.g., AutoDock) can predict enzyme-substrate interactions to guide biocatalyst selection .

Q. What strategies resolve contradictions in biological activity data for thiophene-derived compounds, such as cytotoxicity vs. non-toxicity?

- Methodological Answer : Discrepancies may arise from substituent positioning (e.g., 2- vs. 3-thiophene) or stereochemistry. For example, (E)-chalcone derivatives with 3-thiophenyl groups show moderate cytotoxicity (IC₅₀ ~10–50 µM) against cancer cell lines, while (Z)-isomers or methoxy-substituted analogs may lack activity . Use standardized assays (e.g., MTT protocol ) with controls (e.g., cisplatin) and triplicate measurements to ensure reproducibility. Structure-activity relationship (SAR) studies using molecular docking (e.g., AutoDock Vina) can correlate electronic/steric effects with bioactivity .

Q. How do computational models predict the reactivity of this compound in nucleophilic substitutions or oxidation reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying nucleophilic sites (e.g., hydroxyl oxygen) and oxidation pathways. For example, Fukui indices predict susceptibility to oxidation at the β-carbon of the ethanol moiety. Transition state analysis (e.g., NBO, QTAIM) validates reaction mechanisms, such as SN2 displacement or radical-mediated oxidation . Experimental validation via kinetic isotope effects (KIEs) or trapping intermediates (e.g., TEMPO for radicals) is critical .

Propiedades

IUPAC Name |

1-thiophen-3-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS/c1-5(7)6-2-3-8-4-6/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKKZEHIYREOFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CSC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.